molecular formula C26H22ClN3O4 B2823542 (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 685135-41-5

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B2823542
CAS No.: 685135-41-5
M. Wt: 475.93
InChI Key: WFZUHAMTEKKIEY-UHFFFAOYSA-N
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Description

The compound (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a quinoline, pyrazole, and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Coupling reactions: The quinoline and pyrazole intermediates are then coupled using a suitable linker, often through a condensation reaction.

    Introduction of the furan ring: This can be done via a Friedel-Crafts acylation reaction, where the furan ring is acylated with an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline and pyrazole rings can be reduced under hydrogenation conditions.

    Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydroquinoline and dihydropyrazole derivatives.

    Substitution: Formation of aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, This compound is investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety may intercalate with DNA, while the pyrazole and furan rings can interact with enzyme active sites, inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-chloroquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
  • (5-(2-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
  • (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Uniqueness

The uniqueness of (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, ethoxy, and methoxy groups, along with the fused ring systems, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-3-33-19-10-11-21-17(13-19)14-20(25(27)28-21)23-15-22(16-6-8-18(32-2)9-7-16)29-30(23)26(31)24-5-4-12-34-24/h4-14,23H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUHAMTEKKIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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